molecular formula C13H18O B3178110 4-(4-Methylcyclohexyl)phenol CAS No. 3769-25-3

4-(4-Methylcyclohexyl)phenol

Cat. No.: B3178110
CAS No.: 3769-25-3
M. Wt: 190.28 g/mol
InChI Key: NLMVQZFBRACNBU-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexylphenol Chemistry

Cyclohexylphenols are a class of organic compounds characterized by a phenol (B47542) ring attached to a cyclohexyl group. The position of the cyclohexyl group on the phenol ring (ortho, meta, or para) and the presence of other substituents on either ring structure give rise to a wide array of derivatives with distinct properties. Alkyl- and cycloalkylphenols are crucial starting materials for producing high-performance coatings, medicinal preparations, and other chemical products. azjm.org

4-(4-Methylcyclohexyl)phenol is a specific derivative where the cyclohexyl ring is attached at the para-position to the hydroxyl group of the phenol. Furthermore, a methyl group is attached to the 4-position of the cyclohexyl ring. This substitution pattern influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential applications. The synthesis of such compounds often involves the alkylation or cycloalkylation of phenols with substituted cyclohexenes or cyclohexanols in the presence of an acid catalyst. azjm.orgsmolecule.com

Significance of Academic Inquiry into this compound

Academic research into this compound stems from its potential applications and its role as a building block in the synthesis of more complex molecules. One notable area of investigation is in the field of materials science, particularly in the development of liquid crystals. smolecule.com The rigid structure of the phenol and cyclohexyl rings, combined with the potential for various intermolecular interactions, makes this compound and its derivatives interesting candidates for creating materials with specific mesophase behaviors. tandfonline.com

Overview of Key Research Domains for Phenol Derivatives

Phenol derivatives represent a vast and versatile class of chemical compounds with applications spanning numerous research and industrial sectors. researchgate.netstratviewresearch.com Their utility is a direct consequence of the reactive hydroxyl group and the stable aromatic ring, which can be modified with various functional groups. rsc.org

Key research domains for phenol derivatives include:

Polymers and Materials Science: Phenolic resins, derived from the polymerization of phenols with aldehydes, are widely used in manufacturing plastics, adhesives, and coatings due to their thermal stability and mechanical strength. theinsightpartners.com More advanced applications include the development of flame retardants and high-performance materials for electronics. ontosight.ai

Pharmaceuticals and Agrochemicals: The phenolic moiety is a common feature in many biologically active molecules. researchgate.net Researchers actively design and synthesize phenol derivatives as potential new drugs for a range of conditions, including cancer, infectious diseases, and inflammatory disorders. researchgate.net In agriculture, they are investigated as natural pesticides and plant growth regulators. researchgate.net

Nanotechnology: Phenol and its derivatives can act as reducing and capping agents in the synthesis of metal nanoparticles. rsc.org This allows for the controlled production of nanoparticles with specific sizes and shapes for various applications, including catalysis and nanomedicine. rsc.org

Catalysis: Phenol derivatives can serve as ligands for metal catalysts or as organocatalysts themselves. Their electronic and steric properties can be tuned to influence the activity and selectivity of chemical reactions.

The study of specific compounds like this compound contributes to the broader understanding of structure-property relationships within the vast family of phenol derivatives, paving the way for the development of new technologies and applications.

PropertyValue
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
IUPAC NameThis compound
CAS Number116794-13-9 (for trans-isomer)
Predicted pKa10.21 ± 0.30
Predicted Density1.006 ± 0.06 g/cm3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylcyclohexyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h6-11,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMVQZFBRACNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298140
Record name 4-(trans-4-Methylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116794-13-9
Record name 4-(trans-4-Methylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(trans-4-methylcyclohexyl)
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Chemical Transformations and Derivative Chemistry of 4 4 Methylcyclohexyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a primary site for chemical modification, readily undergoing reactions typical of phenols.

Etherification: The synthesis of aryl ethers from 4-(4-methylcyclohexyl)phenol can be achieved through reactions with various alkylating agents. A common method involves the reaction of the phenol (B47542) with alkyl halides in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson-type ether synthesis. For instance, the reaction with an alkyl bromide would proceed as follows:

4-(4-Methylcyclohexyl)C₆H₄OH + R-Br + Base → 4-(4-Methylcyclohexyl)C₆H₄OR + Base·HBr

The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions. Stronger bases and polar aprotic solvents generally favor the reaction. Another approach involves the use of alkyl carboxylates as etherifying agents in the presence of a carboxylic acid salt catalyst google.com.

Esterification: Phenolic esters of this compound are typically synthesized by reacting the phenol with carboxylic acids, acid anhydrides, or acyl chlorides libretexts.orgchemguide.co.uk. The direct esterification with a carboxylic acid is often slow and requires a strong acid catalyst google.com. A more efficient method involves the use of acid anhydrides, such as acetic anhydride (B1165640), in the presence of an acid or base catalyst chemguide.co.ukgoogle.com. The reaction with acetic anhydride yields the corresponding acetate (B1210297) ester:

4-(4-Methylcyclohexyl)C₆H₄OH + (CH₃CO)₂O → 4-(4-Methylcyclohexyl)C₆H₄OCOCH₃ + CH₃COOH

This reaction is fundamental in the synthesis of various derivatives with applications as intermediates in the production of other compounds google.com.

Reaction TypeReagentProductReference
EtherificationAlkyl Halide4-(4-Methylcyclohexyl)phenyl ether google.com
EsterificationAcetic Anhydride4-(4-Methylcyclohexyl)phenyl acetate chemguide.co.ukgoogle.com

The direct N-alkylation of amines using phenols as alkylating agents represents a greener alternative to traditional methods that often involve toxic alkyl halides. This transformation can be achieved using this compound in the presence of a suitable catalyst. For example, a wide range of aromatic primary amines can be selectively alkylated with primary alcohols, which can be conceptually extended to phenols under specific catalytic conditions nih.gov. The general mechanism for such reactions, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, involves the catalytic dehydrogenation of the alcohol (or phenol) to an aldehyde (or ketone), which then undergoes reductive amination with the amine nih.gov.

Ruthenium-based catalysts have shown promise in mediating the N-alkylation of aromatic amines with alcohols under mild conditions nih.gov. While direct N-alkylation with phenols is less common, catalytic systems are being developed to facilitate this transformation.

ReactantsCatalystProductKey Feature
4-Methoxy-anisidine + 1-OctanolRuthenium complexN-octyl-4-methoxyanilineMild reaction conditions nih.gov
Aniline + 1-PentanolRuthenium complexN-pentylanilineHigh yield and selectivity nih.gov

For analytical purposes, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), the polarity of the phenolic hydroxyl group in this compound can interfere with separation and detection. Derivatization is a common strategy to overcome these challenges by converting the hydroxyl group into a less polar and more volatile or detectable moiety.

For Gas Chromatography (GC): Silylation is a widely used derivatization technique for phenols prior to GC analysis. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogen of the hydroxyl group to form a thermally stable and volatile trimethylsilyl (B98337) (TMS) ether sielc.com. This process improves chromatographic peak shape and reduces tailing.

4-(4-Methylcyclohexyl)C₆H₄OH + BSTFA → 4-(4-Methylcyclohexyl)C₆H₄OSi(CH₃)₃

For High-Performance Liquid Chromatography (HPLC): To enhance the detectability of this compound in HPLC, especially with fluorescence detection, derivatization with a fluorescent tag is employed. Reagents containing a fluorophore and a reactive group that can couple with the phenolic hydroxyl group are used. For instance, reagents like dansyl chloride or those containing a pyrene (B120774) moiety can be used to introduce a highly fluorescent tag, significantly lowering the detection limits nih.govscirp.orgscirp.org. The derivatization reaction typically involves the reaction of the phenol with the tagging reagent under basic conditions.

Analytical TechniqueDerivatization ReagentDerivative TypePurpose
Gas Chromatography (GC)BSTFATrimethylsilyl (TMS) etherIncrease volatility and thermal stability sielc.com
High-Performance Liquid Chromatography (HPLC)Fluorescent Tagging AgentFluorescent ester/etherEnhance detection sensitivity nih.govscirp.orgscirp.org

Reactions Affecting the Cyclohexyl Moiety

The cyclohexyl ring of this compound, while generally less reactive than the phenolic ring, can undergo specific transformations under certain conditions.

The synthesis of this compound can involve the reduction of a corresponding ketone precursor. For instance, the catalytic hydrogenation of a 4-(4-methylcyclohexyl)phenyl ketone would yield the desired phenol. The hydrogenation of acetophenone, a similar aromatic ketone, has been extensively studied and provides insights into this transformation. Catalytic transfer hydrogenation using a hydrogen donor like 2-propanol in the presence of a catalyst such as magnesium oxide can selectively reduce the carbonyl group mdpi.com.

4-(4-Methylcyclohexyl)C₆H₄C(=O)R + H₂/Catalyst → 4-(4-Methylcyclohexyl)C₆H₄CH(OH)R

Alternatively, catalytic hydrogenation using molecular hydrogen over metal catalysts like platinum or palladium is a common method for reducing ketones to alcohols. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, especially if other reducible functional groups are present. For example, in the hydrogenation of 4-phenyl-2-butanone, the aromatic ring can also be hydrogenated to a cyclohexyl ring researchgate.net.

SubstrateCatalystProductReference
1,4-DiacetylbenzeneMgO1-(4-acetylphenyl)-1-ethanol mdpi.com
4-Phenyl-2-butanonePt/CB4-Phenyl-2-butanol and Ethylbenzene researchgate.net

While reactions on the cyclohexyl ring of this compound are less common than those on the aromatic ring, some modifications are possible.

Dehydrogenation: The saturated cyclohexyl ring can be dehydrogenated to introduce unsaturation. For example, enzymatic conversion of 4-cyclohexylphenol (B75765) using vanillyl-alcohol oxidase can lead to the formation of 4-(1-cyclohexen-1-yl)phenol . This type of reaction introduces a double bond within the cyclohexyl moiety, offering a pathway to further functionalization.

Alkylation: The synthesis of more complex structures can involve the alkylation of phenols with substituted cyclohexenes. For instance, the reaction of o-(1,1,3,3-tetramethylbutyl)phenol with 4-nonylcyclohexene in the presence of an aluminum phenolate (B1203915) catalyst produces 2-(4-nonylcyclohexyl)-6-(1,1,3,3-tetramethylbutyl)phenol, demonstrating that functionalized cyclohexyl groups can be introduced onto a phenol ring google.com. This suggests that the methyl group on the cyclohexyl ring of this compound could potentially direct further substitution or undergo reactions itself under specific conditions.

Further research into the selective functionalization of the cyclohexyl ring could lead to the development of novel derivatives with tailored properties.

Polymerization Reactions and Copolymer Formation

The phenolic moiety of this compound allows it to be incorporated into polymeric structures, offering a method to synthesize materials with tailored thermal and mechanical properties. While the direct polymerization of this compound as a sole monomer is not extensively documented, its structural analogs, such as 4-(trans-4-propylcyclohexyl)phenol, serve as a model for its potential in polymer chemistry. The bulky, aliphatic cyclohexyl group can impart unique characteristics, such as altered glass transition temperatures and modified hydrophobic character, to the resulting polymer chains. smolecule.com

Copolymers can be formed by reacting a derivative of this compound with other vinyl monomers, such as styrenes or acrylates. The resulting copolymers would possess side chains containing the methylcyclohexylphenol group, which can influence inter-chain packing and the free volume of the polymer, thereby affecting its physical properties. The synthesis of such copolymers allows for the fine-tuning of material characteristics by adjusting the ratio of the comonomers. smolecule.com

Table 1: Potential Copolymerization Strategies for this compound Derivatives

Polymerization MethodRole of Phenolic MonomerPotential ComonomersExpected Polymer ArchitectureAnticipated Properties
Atom Transfer Radical Polymerization (ATRP)Converted to an initiatorStyrene, Methyl MethacrylateBlock or Graft CopolymersControlled molecular weight, modified thermal properties
Free Radical PolymerizationAs a functional comonomer (after derivatization)Vinyl acetate, AcrylonitrileStatistical CopolymersAltered hydrophobicity and mechanical strength

Complexation with Metal Ions

Phenolic compounds are well-known for their ability to act as ligands, forming coordination complexes with a wide variety of metal ions. nih.gov The primary site for this interaction in this compound is the oxygen atom of the hydroxyl group. Under appropriate pH conditions, the phenolic proton can be removed, yielding a phenoxide anion that acts as a potent coordinating agent for metal cations. nih.gov

The formation of these metal-phenolic complexes is influenced by several factors, including the nature of the metal ion, the pH of the medium, and the solvent used. mdpi.com The coordination can lead to the formation of supramolecular structures. nih.gov While specific studies on the complexation of this compound are not extensively detailed in the literature, the general principles of phenol-metal interactions apply.

The coordination chemistry of phenols with metal ions is vast, with complexes being formed with transition metals (e.g., Cu(II), Ni(II), Zn(II)), alkali metals, and lanthanides. mdpi.com These complexes are often investigated for their potential applications in catalysis, materials science, and as models for biological systems. The bulky 4-methylcyclohexyl substituent in this compound would likely influence the steric environment around the metal center, potentially affecting the geometry and stability of the resulting complex.

Table 2: General Characteristics of Phenol-Metal Ion Complexation

Metal Ion TypeTypical Coordination SiteKey Influencing FactorsPotential Complex Structures
Transition Metals (e.g., Fe, Cu, Zn)Phenolic oxygen (phenoxide)pH, solvent, ligand-to-metal ratioMononuclear or polynuclear complexes
Alkali/Alkaline Earth Metals (e.g., Na, Mg)Phenolic oxygenPresence of other ligands, solventOften involves solvent coordination
Lanthanide IonsPhenolic oxygenSteric hindrance, ionic radiusHigh coordination number complexes

Nitration of Phenolic Scaffolds

Nitration is a fundamental electrophilic aromatic substitution reaction. For this compound, the directing effects of the hydroxyl group and the position of the alkyl substituent are key. The hydroxyl group is a strong activating, ortho-, para- directing group. Since the para position is occupied by the 4-methylcyclohexyl group, nitration will occur exclusively at the ortho positions (positions 2 and 6 relative to the -OH group).

The regioselectivity and extent of nitration (mono- versus dinitration) can be controlled by the choice of nitrating agent and reaction conditions. ijcce.ac.ir Various methods have been developed for the selective nitration of 4-substituted phenols to avoid harsh conditions (e.g., concentrated nitric and sulfuric acids) that can lead to oxidation byproducts, such as benzoquinone derivatives. stackexchange.com

Mild and regioselective nitration can be achieved using metal nitrates, such as copper(II) nitrate (B79036) or strontium nitrate, often in the presence of a solid support like silica. ijcce.ac.irresearchgate.net For example, the use of Sr(NO₃)₂ with H₂SO₄-silica under solvent-free conditions has been shown to favor ortho-mononitration of phenolic compounds. researchgate.net Other systems, like ammonium (B1175870) nitrate (NH₄NO₃) with potassium hydrogen sulfate (B86663) (KHSO₄), also provide an efficient and regioselective route to ortho-nitrophenols. dergipark.org.tr By adjusting the stoichiometry of the nitrating agent, it is possible to introduce a second nitro group to form 2,6-dinitro-4-(4-methylcyclohexyl)phenol. ijcce.ac.ir

Table 3: Selected Reagents for the Regioselective Nitration of 4-Substituted Phenols

Nitrating SystemTypical ConditionsPrimary ProductSelectivity/YieldReference
Cu(NO₃)₂ · 3H₂OOrganic solvent (e.g., acetone, EtOAc), refluxortho-Mononitro or 2,6-DinitroHigh yields, selectivity depends on stoichiometry ijcce.ac.ir
Sr(NO₃)₂ / H₂SO₄-SilicaSolvent-free, room temperatureortho-MononitroHigh regioselectivity for ortho position researchgate.net
NH₄NO₃ / KHSO₄Acetonitrile, refluxortho-MononitroGood to excellent yields with high regioselectivity dergipark.org.tr
NaNO₃ / Mg(HSO₄)₂ / wet SiO₂Dichloromethane, room temperatureortho-MononitroModerate to high yields under heterogeneous conditions nih.gov

Spectroscopic and Advanced Analytical Characterization of 4 4 Methylcyclohexyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. For 4-(4-Methylcyclohexyl)phenol, both ¹H and ¹³C NMR spectra provide a detailed picture of its distinct chemical structure, which consists of a phenol (B47542) ring substituted at the para position with a 4-methylcyclohexyl group.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, the protons of the cyclohexyl ring, and the methyl group protons. The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the hydroxyl group (ortho) are expected to resonate at a different chemical shift than the protons adjacent to the cyclohexyl substituent (meta). The phenolic -OH proton usually appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The aliphatic region is more complex, showing a series of multiplets for the methine and methylene (B1212753) protons of the cyclohexyl ring and a distinct signal, likely a doublet, for the terminal methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Phenolic OH Variable (e.g., 4.5-5.5) Broad Singlet
Aromatic H (ortho to OH) 6.7-6.9 Doublet
Aromatic H (meta to OH) 7.0-7.2 Doublet
Cyclohexyl H (methine attached to ring) 2.3-2.6 Multiplet
Cyclohexyl H (other methine & methylene) 1.0-2.0 Multiplets
Methyl H 0.8-1.0 Doublet

Note: These are predicted values and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. Due to the symmetry of the para-substituted phenol ring, four signals are anticipated for the aromatic carbons. The carbon atom bearing the hydroxyl group (C-OH) is typically found in the 150-160 ppm range. The carbon attached to the cyclohexyl group and the other two sets of equivalent aromatic carbons will also have characteristic chemical shifts. The aliphatic region will show signals for the carbons of the methylcyclohexyl group, including the methyl carbon, the methylene carbons, and the methine carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic C-OH 150-155
Aromatic C-Cyclohexyl 140-145
Aromatic CH (ortho to OH) 115-120
Aromatic CH (meta to OH) 128-132
Cyclohexyl C (methine attached to ring) 40-45
Cyclohexyl C (other methine & methylene) 30-40
Methyl C 20-25

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Vibrational and Electronic Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands. A prominent broad band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is due to hydrogen bonding. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylcyclohexyl group are observed just below 3000 cm⁻¹. The spectrum will also show characteristic C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region and a strong C-O stretching band around 1200-1260 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenolic) 3200-3600 Strong, Broad
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-2960 Strong
Aromatic C=C Stretch 1450-1600 Medium to Strong
C-O Stretch (Phenolic) 1200-1260 Strong

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring. For this compound, the spectrum is expected to be similar to that of phenol and other para-substituted phenols. Typically, two main absorption bands are observed. The primary band (E2-band) appears at a lower wavelength, usually around 220-230 nm, while a secondary band (B-band), which arises from transitions that are forbidden by symmetry in benzene but become allowed due to substitution, is observed at a longer wavelength, typically around 270-280 nm. The position and intensity of these bands can be influenced by the solvent polarity. For instance, in a more polar solvent, a slight red shift (bathochromic shift) of the absorption maxima may be observed.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of this compound. It functions by ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the sample is first vaporized and injected into a GC column. The separation of this compound from other components is achieved based on its boiling point and affinity for the stationary phase within the column. gcms.cz

For alkylphenols, derivatization may be employed to increase volatility and improve chromatographic peak shape. epa.gov Following separation, the eluted compound enters the mass spectrometer, where it is ionized, commonly through electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. The molecular ion peak would correspond to the molecular weight of this compound (190.13 g/mol ). Key fragment ions would likely arise from the cleavage of the cyclohexyl ring and the loss of methyl or other alkyl fragments, which helps in confirming the structure. nist.govnih.gov The selected reaction monitoring (SRM) mode can be used to achieve low detection limits and high selectivity, which is particularly useful for analyzing complex environmental or food samples. thermofisher.com

Table 1: Representative GC-MS Parameters for Alkylphenol Analysis

ParameterValue
GC System Thermo Scientific™ TRACE™ 1310 or similar
Column Zebron-WAX or 5%-phenyl phase (e.g., 30 m x 0.25 mm, 0.25 µm film)
Injection Mode Splitless or Programmed Temperature Vaporizing (PTV)
Oven Program Initial temp. 60°C, ramp to 300°C
Carrier Gas Helium
MS Detector Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific™ TSQ™ Duo)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 29–600 amu (full scan)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, which has a molecular formula of C13H18O, the expected exact mass is 190.1358 u. wikipedia.org HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure this mass with exceptional accuracy (typically within 5 ppm), which allows for the unambiguous confirmation of the molecular formula. This capability is crucial for distinguishing between isomers or other compounds that may have the same nominal mass but different elemental compositions.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C13H18O), this analysis is performed to verify its empirical and molecular formula. libretexts.org Modern elemental analyzers operate through the combustion of a precisely weighed sample in an excess of oxygen. huji.ac.ilnus.edu.sg This process converts the carbon to carbon dioxide (CO2), hydrogen to water (H2O), and any nitrogen or sulfur to their respective oxides. These combustion gases are then separated and quantified using techniques like thermal conductivity detection. huji.ac.il

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of carbon, hydrogen, and oxygen. The experimental results from the elemental analyzer must fall within a narrow margin of error (typically ±0.3-0.4%) of these theoretical values to confirm the purity and identity of the synthesized or isolated compound. huji.ac.il

Table 2: Elemental Composition of this compound (C13H18O)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C) 12.01113156.14382.06
Hydrogen (H) 1.0081818.1449.54
Oxygen (O) 15.999115.9998.41
Total 190.286 100.00

Chromatographic Method Development for Quantitative Analysis

Chromatographic methods are essential for both the separation and quantification of this compound in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of alkylphenols. whiterose.ac.uk A common approach for compounds like this compound involves reverse-phase chromatography. mdpi.comresearchgate.net In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of acetonitrile or methanol and water, sometimes with a small amount of acid (e.g., acetic acid) to improve peak shape. mdpi.com

Detection is frequently accomplished using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the phenol chromophore exhibits strong absorbance (around 278 nm for alkylphenols). mdpi.com For enhanced sensitivity and selectivity, a fluorescence detector can be utilized, as phenolic compounds often fluoresce. nih.gov Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve.

Table 3: Typical HPLC Method Parameters for Alkylphenol Quantification

ParameterSpecification
HPLC System Agilent or Thermo Finnigan system
Column C18 (ODS) Hypersil, 5 µm particle size (e.g., 125 mm x 4 mm) mdpi.com
Mobile Phase Acetonitrile/Water (e.g., 90/10 v/v) with 0.01% acetic acid mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Injection Volume 20 µL mdpi.com
Detector Diode Array Detector (DAD) at 278 nm or Fluorescence Detector mdpi.comnih.gov
Temperature Ambient or controlled (e.g., 37°C) nih.gov

Liquid Chromatography with Chemiluminescence Detection (LC-CLD)

For trace-level analysis requiring very high sensitivity, Liquid Chromatography can be coupled with Chemiluminescence Detection (LC-CLD). This method is significantly more sensitive than standard UV or fluorescence detection for certain classes of compounds, including phenols. researchgate.net The detection principle is based on the ability of phenolic compounds to enhance or inhibit a specific chemiluminescence reaction. nih.govnih.gov

In one common setup, the column effluent is mixed post-column with reagents that generate light, such as a luminol or a cerium(IV)-rhodamine system. nih.govnih.gov The presence of the phenolic analyte alters the intensity of the emitted light, and this change is measured by a photomultiplier tube. The high sensitivity of LC-CLD allows for the detection of this compound at very low concentrations, with detection limits often reaching the nanogram-per-milliliter (ng/mL) or even lower levels. researchgate.netnih.gov This makes the technique particularly valuable for environmental monitoring or food analysis where trace amounts of the compound may be present.

Computational Chemistry and Theoretical Investigations of 4 4 Methylcyclohexyl Phenol

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(4-Methylcyclohexyl)phenol. These methods, rooted in quantum mechanics, are used to determine the electronic structure of the molecule, which in turn governs its chemical behavior. Electronic structure theory provides a framework for calculating properties such as molecular orbital energies, electron distribution, and molecular electrostatic potential. researchgate.netmdpi.com

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for studying the molecular properties of phenolic compounds due to its balance of accuracy and computational efficiency. mdpi.comresearchgate.net DFT calculations allow for the optimization of the molecule's geometry to find its most stable three-dimensional structure. researchgate.net

Based on this optimized geometry, a range of molecular properties can be calculated:

Electronic Properties: DFT is used to compute electronic parameters that describe a molecule's reactivity. mdpi.com For this compound, DFT calculations have shown that the para position of the phenol (B47542) ring has a lower electron density deficit compared to the ortho position, which influences its reactivity in electrophilic substitution reactions. smolecule.com

Thermodynamic Properties: Important thermodynamic quantities such as bond dissociation enthalpy (BDE) can be computed. researchgate.netresearchgate.net The O-H bond dissociation enthalpy is a key indicator of the antioxidant activity of phenolic compounds, as it relates to the ease of donating a hydrogen atom to scavenge free radicals. smolecule.com

Spectroscopic Properties: DFT can predict spectroscopic data, which can then be compared with experimental results to validate the computational model. researchgate.net

Solvation Effects: The influence of a solvent on the molecule's properties can be studied using models like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium. researchgate.netmdpi.com

Table 1: Calculated Electronic Parameters for this compound
PositionElectron Density (e⁻/ų)Activation Energy (kJ/mol)
Para2.4585
Ortho2.3098

Data derived from computational DFT studies. smolecule.com

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net This technique is particularly valuable for analyzing the conformational flexibility and intermolecular interactions of this compound. nih.gov

The 4-methylcyclohexyl group is not static; it can exist in various conformations, with the "chair" form being the most stable. nih.gov MD simulations can model the dynamic transitions between these conformations, such as the chair-to-chair interconversion of the cyclohexane (B81311) ring. nih.gov These simulations provide insights into the flexibility of the alkyl substituent and how it might influence the molecule's ability to interact with other species or pack in a condensed phase.

Furthermore, MD simulations can be used to investigate how this compound interacts with its environment. This includes:

Solvent Interactions: Analyzing the arrangement of solvent molecules (e.g., water) around the solute to understand solvation and solubility.

Intermolecular Interactions: Studying how multiple molecules of this compound interact with each other, which is crucial for understanding its properties in solid or liquid states. Strong intermolecular forces, such as hydrogen bonding from the phenolic hydroxyl group and van der Waals forces, are suggested by the physical properties of similar compounds. smolecule.com

Binding Analysis: Simulating the interaction of this compound with larger molecules, such as proteins or receptors, to explore potential biological activities. nih.gov Key metrics like root-mean-square deviation (RMSD) are used to assess the stability of these complexes during the simulation. mdpi.comnih.gov

Prediction of Molecular Interactions and Electronic Behavior

Computational methods allow for the prediction of how this compound will interact with other chemical species and behave electronically. One powerful tool for this is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com

For a phenolic compound, the MEP surface typically shows:

Negative Regions: The most negative potential is concentrated around the oxygen atom of the hydroxyl group and the π-system of the aromatic ring. These areas are predicted to be the primary sites for electrophilic attack. mdpi.com

Positive Regions: The most positive potential is located on the hydrogen atom of the hydroxyl group, making it a favorable site for nucleophilic attack and the key site for hydrogen bond donation. mdpi.com

The electronic behavior can also be predicted by analyzing the HOMO and LUMO. The distribution of these orbitals indicates the regions of the molecule involved in electron donation and acceptance during a chemical reaction. mdpi.com For phenolic compounds, the HOMO is typically localized over the aromatic ring and the oxygen atom, confirming their role as electron donors in charge-transfer processes. mdpi.com The electron-donating nature of the para-substituted methylcyclohexyl group is expected to increase the electron density of the aromatic ring, thereby stabilizing the phenoxyl radical formed after hydrogen donation, a key step in its antioxidant activity. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. wikipedia.orgijpsr.com QSAR models are built by correlating calculated molecular descriptors (which quantify physicochemical and structural properties) with experimentally measured activities. jocpr.com

While specific QSAR models for this compound are not extensively documented, methodologies applied to related alkylphenols and other phenolic compounds are highly relevant. nih.govtandfonline.comnih.gov The goal of such studies is to predict the properties of new or untested chemicals based on their structure, which is useful in drug discovery and environmental risk assessment. cutm.ac.inresearchgate.net

The main steps in developing a QSAR model include:

Data Set Selection: A group of structurally related compounds with known activities (e.g., antioxidant capacity, toxicity, or biodegradability) is chosen. wikipedia.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, electronic (e.g., HOMO/LUMO energies, heat of formation), and physicochemical properties (e.g., lipophilicity). researchgate.netjocpr.comnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the most relevant descriptors to the observed activity. tandfonline.comnih.gov

Validation: The model's predictive power is rigorously tested using techniques like cross-validation to ensure its reliability. tandfonline.com

For example, QSAR studies on alkylphenols have successfully modeled their biodegradability using descriptors related to molecular size, shape, and connectivity. tandfonline.com Similarly, the antioxidant activities of various substituted phenols have been correlated with electronic parameters derived from quantum chemical calculations. nih.gov These established methodologies could be applied to predict the biological or environmental properties of this compound.

Advanced Materials Science Applications of 4 4 Methylcyclohexyl Phenol and Its Derivatives

Liquid Crystalline Materials Engineering

The incorporation of 4-(4-methylcyclohexyl)phenol and its derivatives into liquid crystalline systems is a key strategy for tuning their mesomorphic properties. The non-planar, bulky nature of the methylcyclohexyl group plays a crucial role in influencing the packing and ordering of molecules, which in turn dictates the stability and transition characteristics of the resulting liquid crystal phases.

Molecular Engineering of Liquid Crystal Polymers with Cyclohexyl Terminal Groups

Molecular engineering allows for the precise control of the properties of liquid crystal polymers (LCPs) by strategically modifying their chemical structure. rsc.org The 4-methylcyclohexyl group is an effective terminal substituent for the side chains of LCPs. rsc.org For instance, in a series of innovative homopolymers, monomers featuring a 4-methylcyclohexyl terminal group were synthesized and attached to a poly[3-mercaptopropylmethylsiloxane] (PMMS) backbone via a thiol-ene click reaction. rsc.org This bottom-up approach to molecular design is significant for understanding the self-organization mechanisms of mesogens and for fabricating advanced functional materials, as the properties of LCPs are primarily determined by their self-organized superstructures. rsc.orgresearchgate.net

Phase Transitions and Self-Assembled Architectures in Liquid Crystal Polymers

The terminal groups on the side chains of LCPs have a profound impact on their thermal behavior and self-assembled architectures. rsc.org Polymers with the 4-methylcyclohexyl terminal group have been shown to exhibit a smectic E-smectic A-isotropic phase sequence upon heating. rsc.org The investigation into the phase structure and molecular packing mode reveals how subtle changes in the molecular structure of the side chains can be an effective strategy for achieving diverse phase transition behaviors and hierarchical constructions in liquid crystalline polysiloxanes. rsc.org

Below is a data table summarizing the phase transition temperatures for a liquid crystal polymer with a 4-methylcyclohexyl terminal group (P1) as studied by Differential Scanning Calorimetry (DSC).

PolymerHeating Cycle (°C)Cooling Cycle (°C)
P1 Cr 65.2 (SmE) 90.7 (SmA) 103.5 (I)I 101.3 (SmA) 82.3 (SmE) 46.1 (Cr)
Data sourced from studies on homopolymers with varying terminal groups. rsc.org Cr = Crystalline, SmE = Smectic E, SmA = Smectic A, I = Isotropic.

Structural Variation in Liquid Crystal Monomers

Varying the structure of liquid crystal monomers is a fundamental approach to tuning the properties of the resulting materials. For monomers derived from 4-(4-alkylcyclohexyl)phenols, modifications can be made to the alkyl chain attached to the cyclohexyl ring. For example, a series of polystyrene derivatives were synthesized with side groups containing 4-(trans-4-alkylcyclohexyl)phenoxymethyl structures, where the alkyl group was varied (ethyl, propyl, butyl, and amyl). mdpi.com These structural variations influence the physical properties of the polymers, such as their glass transition temperature, and their ability to induce specific alignments in liquid crystal cells. mdpi.com This systematic modification allows for the fine-tuning of material properties for specific applications. mdpi.com

Polymer Chemistry and Functional Polymer Design

The phenolic hydroxyl group of this compound provides a reactive site for its incorporation into various polymer architectures. This allows for the design of functional polymers with tailored thermal, mechanical, and optical properties.

Incorporation as Monomers in Copolymer Synthesis

4-(4-Alkylcyclohexyl)phenols can be used as precursors to synthesize monomers for incorporation into copolymers. A notable example is the synthesis of polystyrene derivatives where 4-(trans-4-alkylcyclohexyl)phenol is reacted with poly(4-chloromethylstyrene) to create a comb-like polymer with liquid crystal precursor side chains. mdpi.com In these copolymers, the molar fraction of the 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups can be systematically varied. mdpi.com

The incorporation of these bulky side groups significantly affects the polymer's properties. For example, the glass transition temperature (Tg) of the copolymers can be controlled by the molar content of the 4-(trans-4-ethylcyclohexyl)phenoxymethyl side group. mdpi.com

The following interactive data table shows the relationship between the molar content of the 4-(trans-4-ethylcyclohexyl)phenoxymethyl side group in polystyrene copolymers and their corresponding glass transition temperatures (Tg).

Copolymer IDMolar Content of Side Group (%)Glass Transition Temperature (Tg) (°C)
PECH2020113.5
PECH4040105.1
PECH606098.2
PECH808091.5
PECH10087.2
Data from a study on polystyrene derivatives for liquid crystal orientation. mdpi.com

This ability to tune the Tg by altering the copolymer composition is a powerful tool in designing functional polymers for specific applications where thermal properties are critical.

Influence on Polymer Thermal and Mechanical Properties

The incorporation of this compound or its derivatives into polymer backbones or as pendant groups can significantly alter the thermal and mechanical properties of the resulting materials. The bulky and rigid nature of the methylcyclohexylphenol moiety is a key factor in these modifications.

Detailed research findings indicate that blending polymers such as epoxy resins with phenolic compounds can lead to improved mechanical properties. For instance, studies on bio-phenolic/epoxy polymer blends have shown enhanced tensile, flexural, and impact strength compared to the neat epoxy resin. semanticscholar.orgmdpi.com The addition of phenolic components can result in materials with superior thermal stability and resistance. semanticscholar.org

Table 1: Predicted Influence of this compound Incorporation on Polymer Properties This table is generated based on established principles of polymer science and data from analogous phenolic systems.

Property Expected Effect Rationale
Glass Transition Temp. (Tg) Increase The bulky methylcyclohexyl group restricts segmental motion of polymer chains.
Tensile Modulus Increase The rigid aromatic ring and cyclohexyl group enhance material stiffness.
Tensile Strength Increase Improved intermolecular interactions and chain rigidity can lead to higher stress tolerance.
Impact Strength Variable May increase due to energy dissipation mechanisms or decrease if the structure becomes too brittle.

Hyperbranched Polymer Architectures

Hyperbranched polymers are highly branched, three-dimensional macromolecules that exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. Phenolic compounds are valuable precursors in the synthesis of these complex architectures. buct.edu.cn

The synthesis of hyperbranched polymers can be achieved through the polycondensation of ABx-type monomers, where 'A' and 'B' are reactive functional groups. A derivative of this compound could be designed to function as such a monomer. For example, the phenolic hydroxyl group could serve as the 'A' group, while multiple reactive sites are introduced elsewhere on the molecule to act as 'B' groups.

Alternatively, the phenolic moiety can be used to create phenol-terminated hyperbranched polymers. buct.edu.cndoaj.orgmdpi.com These terminal phenolic groups are available for further modification, allowing for the tailoring of the polymer's properties for specific applications, such as in coatings, additives, or as cross-linking agents for other polymer systems like epoxy resins. buct.edu.cn The use of hindered phenols in creating hyperbranched antioxidants has also been explored to enhance the stability of polymers like polypropylene. phantomplastics.com

Bio-based Polymers from Phenolic Components

There is a significant research effort focused on replacing petroleum-based products with materials derived from renewable, natural sources to promote sustainable development. psu.edu Phenolic compounds derived from biomass, such as lignin, are a key class of renewable feedstocks for the synthesis of high-performance bio-based polymers. psu.edursc.orgspringerprofessional.de These natural phenols provide aromatic structures that impart rigidity, hydrophobicity, and thermal stability to polymers. psu.edu

While this compound itself may be synthesized from petrochemical sources, its structure is representative of the types of phenolic monomers that are being investigated in the development of bio-based polymers. rsc.org The principles of using phenolic components from sources like lignin, tannins, and cashew nut shell liquid can be applied to understand how this compound could be utilized. rsc.org These phenolic monomers can be chemically modified and polymerized to create a wide range of bio-based polymers, including vinyl esters, epoxy resins, and benzoxazine (B1645224) resins. psu.edu The incorporation of such phenolic units is a strategy to create sustainable alternatives to conventional polymers like those based on bisphenol A. mdpi.com

Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org Phenolic compounds are excellent building blocks in supramolecular chemistry due to their ability to participate in these interactions.

Host-Guest Recognition Phenomena

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. wikipedia.org The host molecule contains a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. Phenolic units are integral components of various macrocyclic host molecules. For example, resorcinarenes, which are composed of phenolic units linked by methylene (B1212753) bridges, can form inclusion complexes with a variety of guest molecules. aceec.ac.in

Derivatives of this compound could be used to construct novel host molecules. The phenolic hydroxyl group can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. The bulky 4-methylcyclohexyl group would influence the size and shape of the host cavity, potentially leading to selective recognition of specific guest molecules.

Design of Molecular Organic Materials and Organic Cages

Porous organic cages (POCs) are a class of molecular materials composed of discrete, cage-like molecules that assemble through weak intermolecular forces to create porous solids. rsc.orgrsc.org These materials have potential applications in gas storage, separation, and catalysis. rsc.orgrsc.org

Supramolecular Catalysis and Functional Assemblies

The well-defined cavities of supramolecular hosts, such as those constructed from phenolic building blocks, can act as nanoscale reaction vessels, enabling supramolecular catalysis. By encapsulating reactant molecules (guests) within the host's cavity, it is possible to accelerate reactions, control stereochemistry, and stabilize reactive intermediates.

Functional assemblies based on this compound derivatives could be designed to perform catalytic functions. For instance, catalytic groups could be appended to a macrocyclic host built from this phenol (B47542) derivative. The host would then bind a substrate molecule, bringing it into close proximity with the catalytic group, thereby facilitating a chemical transformation. The hydrophobic nature of the methylcyclohexyl groups could be exploited to create binding pockets for non-polar substrates in aqueous media. The study of non-covalent interactions is crucial for understanding the biological processes that often inspire supramolecular research. wikipedia.org

High-Throughput Synthesis of Supramolecular Assemblieslbl.gov

The evolution of materials science has been significantly propelled by the advent of high-throughput synthesis and screening methodologies. These approaches, which leverage automation and robotics, enable the rapid generation and evaluation of vast libraries of novel materials, accelerating the discovery of compounds with desired properties. In the context of this compound and its derivatives, high-throughput techniques are pivotal for exploring the vast structural landscape of supramolecular assemblies, particularly for applications in advanced materials like liquid crystals.

The core principle of high-throughput synthesis lies in the parallel processing of numerous reactions. innovasyn.com This is often accomplished using robotic platforms equipped with automated liquid handling systems. acs.org These systems can precisely dispense and mix reagents in multi-well plates, allowing for the systematic variation of reaction parameters such as stoichiometry, concentration, and temperature across a large number of experiments. The use of custom 24- and 96-well reactors in a microtiter plate format is a common practice in these automated workflows. acs.org

For the synthesis of supramolecular assemblies based on this compound, a combinatorial approach can be employed. This involves reacting the core phenol structure with a diverse library of co-formers, such as other liquid crystal molecules or structure-directing agents, to generate a wide array of distinct supramolecular architectures. The programmability of robotic systems allows for the creation of complex experimental designs, where different combinations and concentrations of reactants are systematically explored.

Recent advancements in open-source, 3D-printed robotic platforms for material synthesis are making these powerful techniques more accessible to the broader research community. nih.gov Such platforms offer customizable and cost-effective solutions for automating the synthesis of liquid compounds, which is particularly relevant for the preparation of liquid crystal mixtures. nih.gov The integration of robotic systems with in-situ characterization techniques further enhances the efficiency of the discovery pipeline. innovasyn.com This allows for the rapid screening of the synthesized materials for desired properties, such as specific liquid crystal phases or thermal transition temperatures, providing immediate feedback for the iterative optimization of material compositions.

The data generated from high-throughput synthesis and screening experiments is typically vast and complex. Machine learning algorithms can be employed to analyze this data, identify structure-property relationships, and guide the design of subsequent generations of materials. innovasyn.com This data-driven approach, combining automated synthesis with intelligent data analysis, represents a paradigm shift in materials discovery, moving away from traditional, intuition-driven methods towards a more systematic and accelerated workflow.

The following table represents a hypothetical output from a high-throughput synthesis and screening experiment for a library of supramolecular assemblies based on a derivative of this compound.

Library IDCo-formerMolar Ratio (Phenol Derivative:Co-former)Observed Liquid Crystal PhaseTransition Temperature (°C)
A14-Cyanobiphenyl-4'-yloxy)hexanoic acid1:1Nematic85
A24-Cyanobiphenyl-4'-yloxy)hexanoic acid1:1.5Nematic92
A34-Cyanobiphenyl-4'-yloxy)hexanoic acid1.5:1Smectic A105
B14-Pentyl-4'-cyanobiphenyl1:1Nematic78
B24-Pentyl-4'-cyanobiphenyl1:1.5Nematic83
B34-Pentyl-4'-cyanobiphenyl1.5:1Isotropic-

Future Research Directions and Emerging Paradigms for 4 4 Methylcyclohexyl Phenol

Development of Novel Stereoselective Synthetic Pathways

The spatial arrangement of the methyl and phenol (B47542) groups on the cyclohexane (B81311) ring, existing as cis and trans diastereomers, significantly influences the molecule's physical properties and its interactions in larger systems. However, conventional synthesis methods, such as the acid-catalyzed alkylation of phenol with 4-methylcyclohexanol (B52717), often yield mixtures of these isomers. smolecule.com Consequently, a primary area of future research lies in the development of highly stereoselective synthetic routes to access pure cis or trans isomers.

Future efforts could focus on two promising strategies:

Enzymatic and Biocatalytic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Research into enzymes like alcohol dehydrogenases, which have been successfully mutated to produce cis-4-propylcyclohexanol with high purity, provides a clear blueprint. mdpi.com A similar approach could be developed for 4-(4-methylcyclohexyl)phenol by identifying or engineering enzymes capable of stereoselectively reducing a 4-(4-methylcyclohexyl)ketone precursor. This would allow for the targeted synthesis of either the cis or trans alcohol, which can then be used in phenol alkylation. mdpi.com Such enzymatic processes are attractive due to their high efficiency and operation under mild conditions. mdpi.com

Catalytic Hydrogenation with Stereocontrol: The hydrogenation of an aromatic precursor, such as 4-(p-hydroxyphenyl)toluene, presents another viable pathway. The stereochemical outcome of catalytic hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions. chemrxiv.orgrsc.org Future research should systematically investigate various heterogeneous and homogeneous catalysts (e.g., based on rhodium, ruthenium, or platinum) to direct the hydrogenation towards either the equatorial (trans) or axial (cis) conformation of the resulting cyclohexane ring. Understanding the mechanistic details of how the precursor adsorbs onto the catalyst surface will be key to controlling the diastereoselectivity. chemrxiv.org

The successful development of these pathways will be crucial for elucidating the distinct properties of each isomer and enabling their use in applications where stereochemical purity is paramount.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

Method Key Principle Potential Advantages Research Challenges
Enzymatic Reduction Use of engineered alcohol dehydrogenases to stereoselectively reduce a ketone precursor. High diastereoselectivity (e.g., >99% for cis), environmentally friendly (mild conditions), high yield. Enzyme discovery and engineering for specific substrate, optimization of reaction conditions.
Catalytic Hydrogenation Controlled addition of hydrogen to an aromatic precursor using specific metal catalysts. Scalability, potential to tune selectivity by modifying catalyst and conditions. Achieving high stereoselectivity can be difficult, potential for side reactions, understanding catalyst-substrate interactions.
Traditional Alkylation Friedel-Crafts alkylation of phenol with a stereochemically pure 4-methylcyclohexanol isomer. Utilizes readily available starting materials. Often results in isomer mixtures, requires a separate stereoselective synthesis of the alcohol precursor.

Exploration of Advanced Supramolecular Architectures and Functional Materials

The distinct amphiphilic nature of this compound makes it an excellent candidate for the construction of advanced materials where molecular arrangement dictates function. The interplay between the hydrogen-bonding phenolic head and the bulky, aliphatic tail can be harnessed to create ordered systems.

A significant future direction is its use in liquid crystal (LC) technologies . Research on analogous compounds like 4-(trans-4-alkylcyclohexyl)phenols (where the alkyl group is ethyl, propyl, butyl, or amyl) has demonstrated their utility in creating comb-like polymers that serve as highly effective vertical alignment layers for liquid crystal displays. nih.govresearchgate.net These polymer films, featuring the cyclohexylphenol moiety as a side chain, control the orientation of LC molecules, a critical factor for display performance. nih.govspie.org 4-(trans-4-Methylcyclohexyl)phenol is a logical next step in this progression. By incorporating it into polystyrene or polyacrylate backbones, new alignment materials can be developed. The smaller methyl group, compared to longer alkyl chains, is expected to subtly alter the surface energy and packing density, providing a means to fine-tune the pretilt angle of the liquid crystals. nih.gov

Furthermore, the self-assembly properties of this compound derivatives can be explored to create novel supramolecular structures . The hydrogen-bonding capability of the phenol group is a powerful tool for directing the formation of ordered assemblies like capsules, rosettes, or fibrous networks. chemrxiv.org By chemically modifying the phenol group to introduce other recognition sites, researchers can design complex host-guest systems or stimuli-responsive gels. The stereochemistry of the cyclohexyl ring will play a crucial role, with the rigid trans isomer likely favoring more ordered, crystalline packing and the more flexible cis isomer potentially leading to softer, more dynamic materials.

Table 2: Potential Applications in Functional Materials

Material Type Core Concept Role of this compound Key Research Questions
Liquid Crystal Alignment Layers Grafting the molecule onto a polymer backbone to create a surface that directs the orientation of LC molecules. The rigid cyclohexylphenol unit acts as a mesogenic precursor, influencing surface energy. How does the cis vs. trans isomerism affect LC pretilt angle? What is the optimal grafting density on the polymer?
Supramolecular Gels Self-assembly through hydrogen bonding and van der Waals interactions to form a 3D network that immobilizes a solvent. The phenol group provides directional H-bonds, while the cyclohexyl tail drives nonpolar interactions. Can gelation be triggered by external stimuli (e.g., temperature, pH)? How does isomerism impact gel properties?
Functional Polymer Additives Incorporation into bulk polymers to modify their properties. Acts as an antioxidant to prevent thermal degradation or as a plasticizer. What is its efficacy as a thermal stabilizer compared to commercial hindered phenols? How does it affect the glass transition temperature?

Integration into Multidisciplinary Research Areas beyond Conventional Applications

The inherent chemical functionalities of this compound open doors to research areas beyond its traditional use in resins and as a chemical intermediate.

In medicinal chemistry , the molecule represents a valuable "scaffold"—a core structure upon which new therapeutic agents can be built. nih.govarxiv.orgresearchgate.net Phenolic compounds are well-known for their antioxidant properties, as the hydroxyl group can effectively scavenge free radicals. researchgate.net This intrinsic activity makes the this compound scaffold an attractive starting point for developing novel antioxidants or anti-inflammatory agents. google.comnih.gov Future research could involve synthesizing a library of derivatives by modifying the phenolic ring or the methylcyclohexyl group to enhance potency and target specificity. Moreover, the biological activity of alkylphenols can be highly dependent on their isomeric structure. nih.govmdpi.com A key research avenue is to synthesize the pure cis and trans isomers of this compound and screen them for distinct biological activities, potentially uncovering isomer-specific effects on cellular pathways. nih.gov

In advanced polymer science , there is growing interest in creating high-performance polymers with enhanced durability. Phenolic compounds are widely used as antioxidant additives in plastics and elastomers to prevent degradation during processing and service life. researchgate.netperformanceadditives.usvinatiorganics.com this compound could be investigated as a novel, effective antioxidant. Its bulky cyclohexyl group may improve its compatibility and reduce its migration within polymer matrices like polyolefins or polyurethanes compared to smaller phenolic antioxidants. Research in this area would focus on quantifying its ability to inhibit thermo-oxidative degradation and comparing its performance to existing commercial additives. performanceadditives.usvinatiorganics.com

Q & A

Q. What are the common synthetic routes for 4-(4-Methylcyclohexyl)phenol in laboratory settings?

Methodological Answer:

  • Friedel-Crafts Alkylation: Phenol derivatives with cyclohexyl groups can be synthesized via electrophilic substitution. For example, 4-(2,6-Dimethylphenyl)phenol is produced using iron-chromium mixed oxide catalysts under reflux conditions .
  • Reduction of Ketone Precursors: Sodium borohydride (NaBH₄) in ethanol can reduce carbonyl intermediates to hydroxyl groups, as seen in the synthesis of (4-(4-Chlorophenoxy)phenyl)methanol .
  • Catalytic Cyclohexylation: Trans-4-alkylcyclohexylphenol derivatives (e.g., propyl, pentyl) are synthesized using cyclohexyl halides and purified via distillation or chromatography .

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions on the aromatic ring and cyclohexyl group. For example, 4-(trans-4-Propylcyclohexyl)phenol exhibits distinct cyclohexyl proton splitting patterns .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., 4-(trans-4-Heptylcyclohexyl)phenol has a molecular weight of 290.33 g/mol) .
  • Infrared (IR) Spectroscopy: Detects phenolic O-H stretches (~3200–3600 cm⁻¹) and alkyl C-H vibrations (~2800–3000 cm⁻¹) .

Q. How do steric effects influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • The methyl group on the cyclohexyl ring creates steric hindrance, directing electrophiles (e.g., nitronium ions) to para positions. Comparative studies on 4-(2,6-Dimethylphenyl)phenol show reduced reactivity at ortho positions due to substituent bulk .
  • Computational modeling (e.g., DFT) can predict regioselectivity by analyzing electron density and steric maps .

Advanced Research Questions

Q. What computational strategies predict the mesomorphic properties of this compound derivatives in liquid crystal applications?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Analyze alkyl chain flexibility and dipole alignment. For example, trans-4-heptyl derivatives form stable smectic phases due to elongated alkyl chains .
  • Differential Scanning Calorimetry (DSC): Measures phase transition temperatures. Trans-4-propyl derivatives exhibit melting points at 138°C, correlating with chain length and crystallinity .

Q. How can regioselective functionalization of this compound be optimized for pharmaceutical intermediates?

Methodological Answer:

  • Protection-Deprotection Strategies: Use tert-butyldimethylsilyl (TBDMS) groups to protect the phenolic -OH, enabling selective alkylation or sulfonation at desired positions .
  • Microwave-Assisted Synthesis: Accelerates reaction kinetics for nitro or halogen substitutions, as demonstrated in 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline synthesis .

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4-(4-Methylcyclohexyl)phenol

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